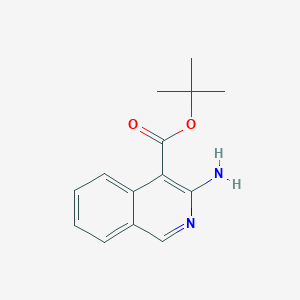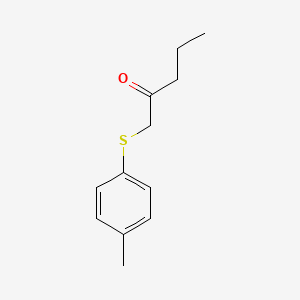
1-(P-tolylthio)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(P-tolylthio)pentan-2-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of a pentan-2-one backbone with a p-tolylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(P-tolylthio)pentan-2-one can be synthesized through a reaction involving sodium hydroxide in ethanol under reflux conditions for 6 hours . The yield of this reaction is approximately 62%.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Analyse Des Réactions Chimiques
Types of Reactions: 1-(P-tolylthio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioether group to a sulfoxide or sulfone.
Reduction: Reduction reactions can be employed to reduce the carbonyl group to an alcohol.
Substitution: The p-tolylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the p-tolylthio group.
Applications De Recherche Scientifique
1-(P-tolylthio)pentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are not yet well-established.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(P-tolylthio)pentan-2-one involves its interaction with various molecular targets. The p-tolylthio group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound. The carbonyl group in the pentan-2-one backbone can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
- 1-(P-tolylthio)propan-2-one
- 1-(P-tolylthio)butan-2-one
- 1-(P-tolylthio)hexan-2-one
Uniqueness: 1-(P-tolylthio)pentan-2-one is unique due to its specific molecular structure, which imparts distinct chemical properties The length of the carbon chain and the position of the p-tolylthio group influence its reactivity and potential applications
Propriétés
Formule moléculaire |
C12H16OS |
|---|---|
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C12H16OS/c1-3-4-11(13)9-14-12-7-5-10(2)6-8-12/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
MXVAFPOLCRHVLE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CSC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Chloromethyl)-2-methylbenzo[d]thiazole](/img/structure/B13650414.png)
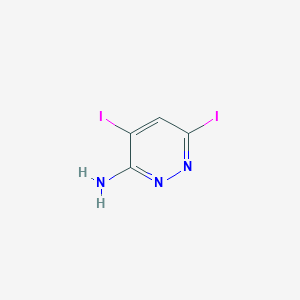
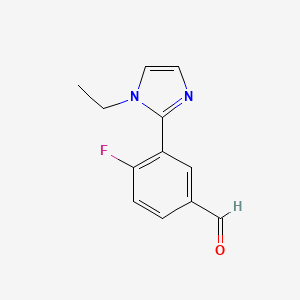
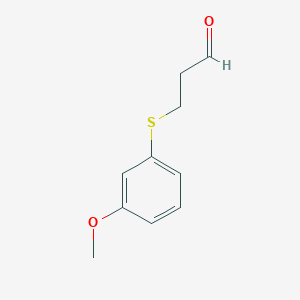
![2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide](/img/structure/B13650430.png)
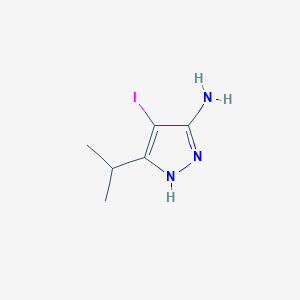
![Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13650449.png)

![3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13650463.png)

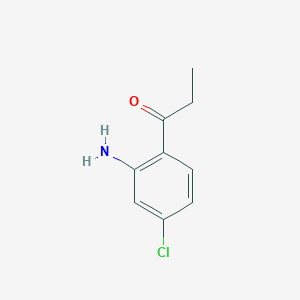
![methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate](/img/structure/B13650494.png)
